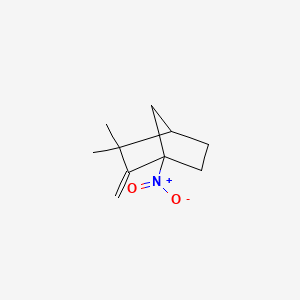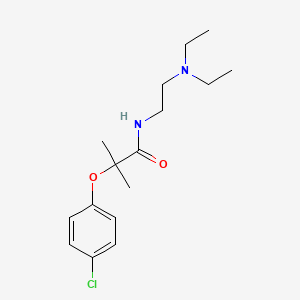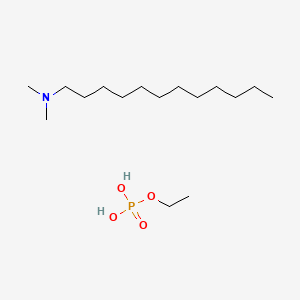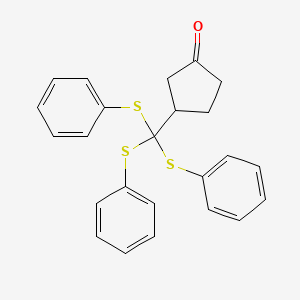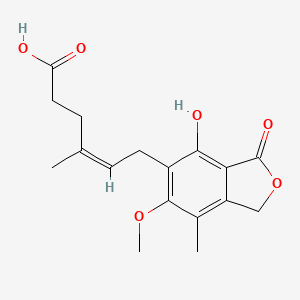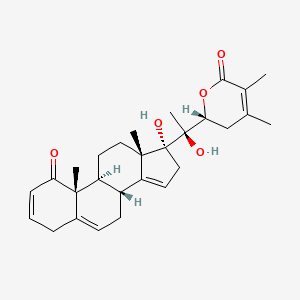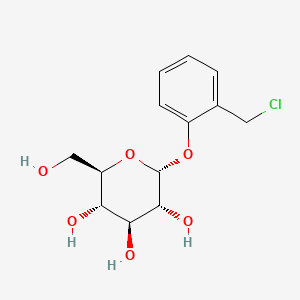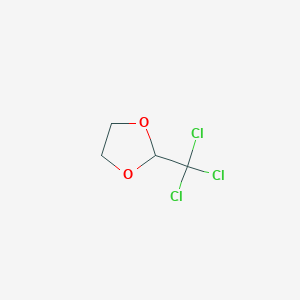
Rivularin D1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rivularin D1 is a naturally occurring compound isolated from the marine cyanobacterium Rivularia firma. It is a brominated indole alkaloid with a unique structure that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rivularin D1 involves several steps. One of the key starting materials is 2-methoxy-1-naphthalenamine, which undergoes nitration followed by reduction to yield the desired intermediate. This intermediate is then subjected to bromination and methoxylation to produce this compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale synthesis. Further research and development are needed to scale up the production process for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Rivularin D1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine atoms in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various brominated and methoxylated derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a model compound for studying brominated indole alkaloids.
Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of lung cancers.
Mechanism of Action
The mechanism of action of Rivularin D1 involves the activation of caspases-8 and -3, leading to the cleavage of poly (ADP-ribose) polymerase. This process is associated with the down-regulation of myeloid cell leukemia-1, B-cell lymphoma 2, and B-cell lymphoma-extra large, which are proteins involved in cell survival . These molecular targets and pathways contribute to its cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Rivularin D1 can be compared with other brominated indole alkaloids, such as:
- Baicalein
- Baicalin
- Wogonin
- Wogonoside
- Chrysin
- Verbascoside
Uniqueness
This compound stands out due to its specific bromination pattern and methoxylation, which confer unique biological activities. Its cytotoxicity towards lung cancer cells is particularly notable, making it a promising candidate for further research and development .
Properties
CAS No. |
81387-84-0 |
|---|---|
Molecular Formula |
C17H11Br3N2O |
Molecular Weight |
499.0 g/mol |
IUPAC Name |
3,5-dibromo-4-(5-bromo-1H-indol-3-yl)-7-methoxy-1H-indole |
InChI |
InChI=1S/C17H11Br3N2O/c1-23-14-5-11(19)15(16-12(20)7-22-17(14)16)10-6-21-13-3-2-8(18)4-9(10)13/h2-7,21-22H,1H3 |
InChI Key |
HEYVTLDTOFVUNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1NC=C2Br)C3=CNC4=C3C=C(C=C4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


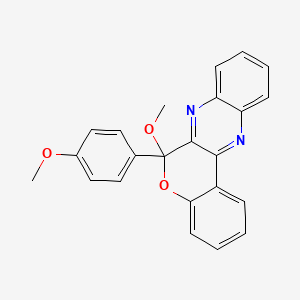

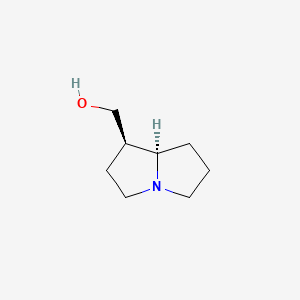
![6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B12790569.png)
